A Technical Guide to the Natural Sources and Biosynthesis of cis-3-Hexenyl cis-3-hexenoate
A Technical Guide to the Natural Sources and Biosynthesis of cis-3-Hexenyl cis-3-hexenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3-Hexenyl cis-3-hexenoate, also known as (Z)-3-Hexenyl (Z)-3-hexenoate, is a volatile organic compound (VOC) and a member of the ester family.[1][2] It is highly valued in the flavor and fragrance industry for its distinct fresh, green, and fruity aroma, often described as reminiscent of a freshly plucked Bartlett pear with hints of melon and tomato leaf.[3][] Beyond its commercial applications, this compound is a naturally occurring plant volatile, playing a role in plant signaling and defense mechanisms. This technical guide provides an in-depth exploration of the natural origins of cis-3-Hexenyl cis-3-hexenoate and delineates its complex biosynthetic pathway.
Natural Sources
cis-3-Hexenyl cis-3-hexenoate is found in a variety of natural sources, contributing to their characteristic aroma profiles. Its presence is most notably documented in gardenia flowers and different types of tea.[1][3] The formation of this and other related "green leaf volatiles" (GLVs) is often initiated in response to tissue damage, such as from herbivory or mechanical cutting.[5][6][7]
Quantitative Data on Natural Occurrence
While the qualitative presence of cis-3-Hexenyl cis-3-hexenoate is established in several plant species, comprehensive quantitative data across a wide range of sources remains an area of active research. The table below summarizes the known natural sources.
| Natural Source | Compound Presence | Aroma Profile Contribution | Reference(s) |
| Gardenia (Gardenia sp.) | Identified | Floral, Fruity, Green | [1][3] |
| Tea (Camellia sinensis) | Identified | Fruity, Green | [1][3][6] |
Biosynthesis of cis-3-Hexenyl cis-3-hexenoate
The biosynthesis of cis-3-Hexenyl cis-3-hexenoate is a multi-step enzymatic process that originates from the lipoxygenase (LOX) pathway.[5][8][9][10] This pathway is responsible for the production of a wide array of C6 and C9 aldehydes, alcohols, and esters, collectively known as green leaf volatiles (GLVs).[11][12] The entire process is initiated by the disruption of cell membranes, which releases fatty acid precursors.[5]
The formation of cis-3-Hexenyl cis-3-hexenoate requires the synthesis of two key precursors: the alcohol moiety, cis-3-hexenol , and the acyl moiety, derived from cis-3-hexenoic acid .
Synthesis of the Alcohol Moiety (cis-3-Hexenol)
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Linolenic Acid Release : Upon tissue damage, lipases hydrolyze membrane lipids to release polyunsaturated fatty acids, primarily α-linolenic acid (C18:3).[5]
-
Hydroperoxidation : The enzyme 13-lipoxygenase (13-LOX) catalyzes the stereospecific oxygenation of linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT) .[5][13]
-
Cleavage : The unstable 13-HPOT is then cleaved by hydroperoxide lyase (HPL) into two smaller molecules: (Z)-3-hexenal (a C6 aldehyde) and 12-oxo-(Z)-9-dodecenoic acid.[5][13]
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Reduction : The resulting (Z)-3-hexenal is rapidly reduced to its corresponding alcohol, (Z)-3-hexenol (cis-3-hexenol), by the action of alcohol dehydrogenase (ADH) .[9][13]
Synthesis of the Acyl Moiety (cis-3-Hexenoyl-CoA)
The biosynthesis of the cis-3-hexenoic acid component follows a parallel pathway, also starting from linolenic acid. The C6 acid, cis-3-hexenoic acid, is formed and subsequently activated to its coenzyme A (CoA) thioester, cis-3-hexenoyl-CoA , a necessary step for the final esterification reaction.
Final Esterification Step
The final and decisive step in the biosynthesis is the esterification reaction catalyzed by alcohol acyltransferase (AAT) .[14][15] This enzyme facilitates the transfer of the acyl group from cis-3-hexenoyl-CoA to the hydroxyl group of cis-3-hexenol, yielding the final product, cis-3-Hexenyl cis-3-hexenoate .[14][16] AAT enzymes belong to the BAHD superfamily and are crucial for the synthesis of many volatile esters in plants.[14][16]
Biosynthesis Pathway Diagram
The following diagram illustrates the complete biosynthetic pathway.
Experimental Protocols
The identification and quantification of cis-3-Hexenyl cis-3-hexenoate from natural sources involve several key experimental stages, from extraction to analysis.
Methodology for Extraction and Analysis
A generalized protocol for the isolation and analysis of volatile esters from plant material is outlined below.
1. Sample Preparation:
-
Obtain fresh plant material (e.g., leaves, flowers).
-
To maximize the release of GLVs, mechanically disrupt the tissue. This can be achieved by flash-freezing in liquid nitrogen followed by grinding to a fine powder, or by homogenization in a suitable buffer.[5]
2. Extraction of Volatiles:
-
Steam Distillation: This is a classic method for extracting volatile compounds. The plant material is boiled in water, and the resulting steam, carrying the volatiles, is condensed and collected.[17] The organic compounds can then be separated from the aqueous phase.
-
Solvent Extraction: Macerate the homogenized plant tissue in a non-polar organic solvent (e.g., hexane, diethyl ether) to extract the lipophilic volatile compounds.[17] The mixture is then filtered to remove solid debris.
-
Solid-Phase Microextraction (SPME): This modern technique uses a coated fiber to adsorb volatiles directly from the headspace above the sample or from a liquid extract. It is a solvent-free method ideal for trace analysis.
3. Concentration:
-
The solvent extract is carefully concentrated to increase the analyte concentration prior to analysis. This is typically done under a gentle stream of nitrogen or by using a rotary evaporator at low temperatures to prevent the loss of volatile components.
4. Analysis and Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile compounds.
-
The concentrated extract is injected into the GC, where compounds are separated based on their boiling points and affinity for the column's stationary phase.
-
As compounds elute from the GC column, they enter the Mass Spectrometer, which fragments the molecules and generates a unique mass spectrum for each.
-
Identification is achieved by comparing the retention time and mass spectrum of the unknown peak to those of an authentic standard of cis-3-Hexenyl cis-3-hexenoate.
-
-
Quantification: An internal standard is typically added at the beginning of the extraction process. By comparing the peak area of the analyte to the peak area of the known concentration of the internal standard, the quantity of cis-3-Hexenyl cis-3-hexenoate in the original sample can be accurately determined.
Experimental Workflow Diagram
The diagram below visualizes a typical workflow for the analysis of plant volatiles.
Conclusion
cis-3-Hexenyl cis-3-hexenoate is a significant natural product, contributing desirable aroma characteristics to various plants. Its biosynthesis is intricately linked to the lipoxygenase pathway, a fundamental plant defense and signaling mechanism. Understanding this pathway, from the initial fatty acid precursors to the final enzymatic esterification by alcohol acyltransferases, provides a foundation for potential biotechnological production of this high-value flavor and fragrance compound. Further research is needed to quantify its concentration in a broader range of natural sources and to fully elucidate the regulatory mechanisms governing its production in plants.
References
- 1. cis-3-Hexenyl cis-3-hexenoate | The Fragrance Conservatory [fragranceconservatory.com]
- 2. Hex-3Z-enyl hex-3Z-enoate | C12H20O2 | CID 6435882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (Z)-3-hexen-1-yl (Z)-3-hexenoate, 61444-38-0 [thegoodscentscompany.com]
- 5. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]
- 6. foreverest.net [foreverest.net]
- 7. acs.org [acs.org]
- 8. Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nph.onlinelibrary.wiley.com [nph.onlinelibrary.wiley.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 15. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. esalq.usp.br [esalq.usp.br]
- 17. organic chemistry - Isolation of cis-3-hexanol from grass - Chemistry Stack Exchange [chemistry.stackexchange.com]
